N-cycloheptyl-N'-[3-(pyridin-3-yloxy)propyl]succinamide
Overview
Description
N-cycloheptyl-N'-[3-(pyridin-3-yloxy)propyl]succinamide is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.22089180 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Annulation of Pyridine
The annulation of pyridine leading to various heterocyclic compounds, such as quinolines, isoquinolines, and cycloheptapyridines, has been explored in chemical research. These structural motifs are significant in the development of compounds with potential biological activity. The study by Jones and Jones (1973) showcases the synthetic pathways leading to these heterocycles, emphasizing the versatility of pyridine derivatives in chemical synthesis (Gurnos Jones & Ronald K. Jones, 1973).
Photo-antiproliferative Activity
Pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines represent a novel class of tricyclic systems with the pyridine ring annelated to a cycloheptapyrrole scaffold. These compounds have shown significant antiproliferative activity upon photoactivation, indicating their potential as photosensitizing agents for therapeutic applications. Spanò et al. (2017) focused on the synthesis and photobiological evaluation of these compounds, revealing their submicromolar level cytotoxic effects when activated by light (V. Spanò et al., 2017).
Molecular and Crystal Structure Studies
The molecular and crystal structure of related pyridin-3-yl compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been analyzed to understand their structural characteristics. The study conducted by Naveen et al. (2016) delves into the detailed structure of N-(pyridin-3-yl)-succinamic acid, demonstrating the importance of hydrogen bonding and molecular interactions in the stabilization of these compounds (S. Naveen et al., 2016).
Antitumor Activities of Pyridine Derivatives
The synthesis of new pyridine and pyrimidine derivatives has been explored for their potential antitumor activities. Nassar et al. (2019) synthesized aryl substituted cyclohepta[b]pyridine and cyclohepta[d]pyrimidine derivatives, evaluating their hemolytic, prebiotic, anticancer, and antimicrobial activities. Some of these compounds exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyridine derivatives (I. Nassar et al., 2019).
Properties
IUPAC Name |
N'-cycloheptyl-N-(3-pyridin-3-yloxypropyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18(21-13-6-14-25-17-9-5-12-20-15-17)10-11-19(24)22-16-7-3-1-2-4-8-16/h5,9,12,15-16H,1-4,6-8,10-11,13-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDCYOSAKFMPBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCCCOC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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